5-(2-chlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Furo[2,3-d]pyrimidine based chalcones are a class of compounds that have demonstrated potent anti-cancer activities . They are synthesized as potential anticancer agents .
Synthesis Analysis
While the specific synthesis process for “5-(2-chlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not available, similar compounds have been synthesized using various methods .Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively . These studies provide insights into the structure-activity relationship of these compounds.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies provide insights into the reactivity and stability of these compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . These studies provide insights into the solubility, stability, and reactivity of these compounds.Mechanism of Action
The mechanism of action of similar compounds involves interaction with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(2-chlorophenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-12-8-4-7-11-15(12)23-18-16(13-9-5-6-10-14(13)22)17-19(26)24(2)21(27)25(3)20(17)28-18/h4-11,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFBMTSDXASCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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